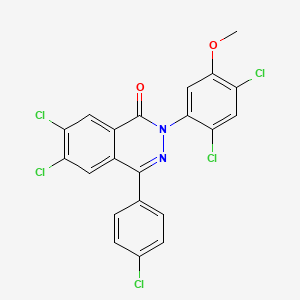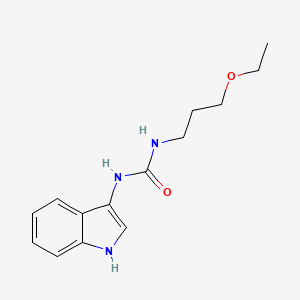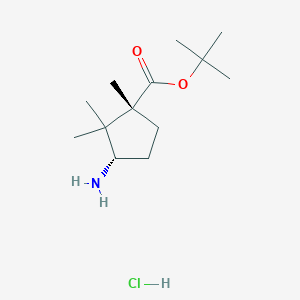
6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C21H11Cl5N2O2 and its molecular weight is 500.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phthalazinone Derivatives and PDE5 Inhibition
- Research on various phthalazine derivatives has shown that certain compounds, including those similar to the given compound, exhibit inhibitory activity toward phosphodiesterase 5 (PDE5). These compounds have potential applications in treating conditions like erectile dysfunction and pulmonary hypertension (Watanabe et al., 1998).
Poly(arylene ether)s Incorporating Phthalazinone
- A study focused on the synthesis of poly(arylene ether nitrile)s bearing terminal cyano groups, which incorporated phthalazinone moieties, revealed an improvement in solubility and glass transition temperatures. These polymers have potential applications in high-performance polymeric materials (Yu et al., 2010).
Thermostable Rigid-Rod Networks from Phthalazinone
- Researchers developed thermostable rigid-rod networks using an unsymmetrical bisphthalonitrile bearing phthalazinone moieties. These networks show excellent thermal properties and long-term thermo-oxidative stabilities, indicating their suitability for high-performance structural materials (Yu et al., 2012).
Poly(aryl ether sulfone)s with Phthalazinone
- In another study, poly(aryl ether sulfone)s containing the phthalazinone moiety were synthesized, showing high glass transition temperatures and excellent thermooxidative properties. These materials could be useful in applications requiring high thermal stability and mechanical strength (Meng et al., 1998).
Synthesis and Properties of Aromatic Poly(aryl amide)s
- A study on the synthesis of new soluble phthalazinone moiety-based aromatic poly(aryl amide)s revealed that these polymers are amorphous, highly soluble, and have high glass-transition temperatures, indicating their potential as high-performance structural materials (Peng, 2005).
Properties
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl5N2O2/c1-30-19-9-18(16(25)8-17(19)26)28-21(29)13-7-15(24)14(23)6-12(13)20(27-28)10-2-4-11(22)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIBJKQOEVWLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2672125.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2672128.png)


![Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2672131.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2672139.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
